Home > Products > Screening Compounds P120430 > GLUT4 activator 1
GLUT4 activator 1 -

GLUT4 activator 1

Catalog Number: EVT-10963678
CAS Number:
Molecular Formula: C23H21FN4O3S
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GLUT4 activator 1 is classified as a small molecule compound. It has been studied for its potential therapeutic applications in metabolic diseases, particularly those related to impaired insulin signaling and glucose metabolism. The compound is derived from various chemical classes, often involving modifications of existing pharmacological agents that target glucose transport mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of GLUT4 activator 1 typically involves several chemical reactions that modify precursor compounds to enhance their efficacy in GLUT4 activation. Common methods include:

  • Chemical Modification: Structural modifications are made to existing compounds known to influence GLUT4 translocation. This may involve the addition of functional groups that enhance binding affinity to GLUT4 or its regulatory proteins.
  • Reagent Utilization: Specific reagents are used to facilitate reactions, such as coupling agents or catalysts that promote the formation of desired bonds.
  • Purification Techniques: After synthesis, purification methods like chromatography are employed to isolate GLUT4 activator 1 from by-products.

Detailed technical protocols are often documented in scientific literature, providing insights into reaction conditions, yields, and purity assessments.

Molecular Structure Analysis

Structure and Data

The molecular structure of GLUT4 activator 1 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods allow researchers to determine:

  • Molecular Formula: The exact composition of atoms within the compound.
  • 3D Conformation: The spatial arrangement of atoms, which is crucial for understanding how the compound interacts with GLUT4.
  • Binding Sites: Identification of specific regions on the molecule that interact with GLUT4 or associated proteins.

Data from these analyses can reveal insights into the compound's mechanism of action and potential modifications for improved efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

GLUT4 activator 1 undergoes various chemical reactions that can be categorized into:

  • Activation Pathways: These include interactions with signaling molecules that enhance GLUT4 translocation to the plasma membrane.
  • Inhibition Mechanisms: Understanding how certain conditions can inhibit the action of GLUT4 activator 1 is also crucial for developing more effective therapeutic agents.

Technical details regarding these reactions are typically documented through experimental studies that assess the impact of GLUT4 activator 1 on glucose uptake in cell models, often using assays that measure glucose transport rates.

Mechanism of Action

Process and Data

The mechanism by which GLUT4 activator 1 enhances GLUT4 activity involves several key processes:

  1. Insulin Signaling Pathway Activation: The compound may enhance insulin signaling pathways, leading to increased phosphorylation of key proteins involved in GLUT4 translocation.
  2. Vesicle Trafficking Modulation: GLUT4 activator 1 facilitates the movement of GLUT4-containing vesicles to the plasma membrane, increasing glucose uptake.
  3. Regulatory Protein Interaction: The compound may interact with proteins such as Akt or AS160 that regulate GLUT4 trafficking.

Data supporting these mechanisms often come from studies using cell lines or animal models where changes in glucose uptake are measured following treatment with GLUT4 activator 1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of GLUT4 activator 1 include:

  • Molecular Weight: Typically characterized through mass spectrometry.
  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different environmental conditions (pH, temperature).

Chemical properties include:

  • Reactivity: Identified through reaction kinetics studies.
  • Functional Groups: Analysis of reactive sites that may participate in biological interactions.

Relevant data from these analyses help in understanding how GLUT4 activator 1 behaves under physiological conditions.

Applications

Scientific Uses

GLUT4 activator 1 has significant applications in scientific research and potential therapeutic development:

  • Diabetes Research: It serves as a tool for studying insulin signaling pathways and glucose metabolism.
  • Drug Development: The compound may lead to new treatments for insulin resistance and type 2 diabetes by enhancing glucose uptake mechanisms.
  • High-throughput Screening: Used in screening assays to identify other compounds that may affect GLUT4 activity or insulin signaling.
Introduction to Insulin Resistance and GLUT4 Dysregulation

Pathophysiological Basis of Glucose Homeostasis Impairment in Type 2 Diabetes

Type 2 diabetes mellitus fundamentally disrupts systemic glucose homeostasis through multifaceted defects in insulin signaling and glucose transporter function. Under physiological conditions, skeletal muscle accounts for 70–80% of postprandial glucose clearance, primarily mediated by insulin-dependent translocation of glucose transporter type 4 (GLUT4) to the plasma membrane [2] [7]. In insulin resistance—a hallmark of early type 2 diabetes—skeletal muscle, adipocytes, and hepatocytes exhibit diminished responsiveness to insulin. This manifests as impaired phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling, reduced GLUT4 expression (downregulated by 30–50% in adipose tissue), and defective vesicular trafficking machinery [2] [10]. Consequently, GLUT4 sequestration within intracellular compartments persists despite hyperinsulinemia, leading to hyperglycemia and compensatory β-cell hypersecretion. Chronic hyperglycemia further exacerbates insulin resistance through glucotoxicity, free fatty acid elevation, and inflammatory cytokine release (e.g., tumor necrosis factor-alpha), establishing a vicious cycle of metabolic deterioration [2] [8].

Table 1: Key Defects in Glucose Homeostasis in Type 2 Diabetes

Pathophysiological ProcessMolecular MechanismFunctional Consequence
Impaired insulin receptor signalingReduced tyrosine phosphorylation of IRS-1/2Attenuated PI3K/Akt activation
GLUT4 downregulationEpigenetic repression via HDAC1/4/5 complexes30–50% reduced adipose GLUT4 expression
Vesicular trafficking defectsDysfunctional Rab GTPase (AS160/TBC1D4) phosphorylationDelayed GLUT4 translocation to plasma membrane
GlucotoxicityOxidative stress and PKC activationFurther suppression of insulin signaling

Role of GLUT4 Vesicular Trafficking in Skeletal Muscle and Adipose Tissue

GLUT4 translocation constitutes a highly specialized vesicular trafficking process regulated by insulin-dependent and exercise-dependent pathways. In skeletal muscle and adipocytes, 90% of GLUT4 resides intracellularly within tubulovesicular structures termed GLUT4 storage vesicles (GSVs) under basal conditions [3] [5]. Insulin binding to its receptor triggers two convergent pathways:

  • PI3K/Akt-dependent pathway: Phosphorylated Akt inactivates Rab-GTPase-activating proteins (e.g., AS160/TBC1D4), permitting Rab10-GTP-mediated GSV mobilization along microtubules via kinesin motors (e.g., KIF5B) [3] [4].
  • Cbl/CAP/TC10 pathway: Insulin receptor phosphorylation recruits c-Cbl/CAP complexes to lipid rafts, activating the GTPase TC10. This remodels cortical actin through p21-activated kinase 1 to facilitate GSV docking [3].

Concurrently, exercise stimulates AMP-activated protein kinase and Rab-GAP TBC1D1 phosphorylation—a pathway mechanistically distinct from insulin signaling [2] [3]. GSV exocytosis requires soluble N-ethylmaleimide-sensitive factor attachment protein receptor complexes: Vesicle-associated membrane protein 2 on GSVs docks with syntaxin 4 and synaptosomal-associated protein 23 on the plasma membrane, catalyzed by accessory proteins (Munc18c, syntaxin 4-interacting protein) [3]. In skeletal muscle, GSVs fuse specifically with sarcolemma and T-tubule membranes, increasing glucose transport capacity 10–20-fold [2] [3].

Table 2: Molecular Machinery Governing GLUT4 Vesicle Trafficking

Trafficking StageKey ProteinsFunctional Role
Vesicle releaseTUG protein cleavageLiberates GSVs from perinuclear retention sites
Microtubule transportKIF5B kinesin, Rab10/Rab14Long-range GSV movement to plasma membrane
Actin remodelingRac1/PAK1, ARF6 GTPaseCortical actin depolymerization for vesicle docking
Docking & fusionSyntaxin 4/VAMP2/SNARE complexesMembrane integration of GLUT4 transporters

Limitations of Current Insulin-Sensitizing Pharmacotherapies

Existing therapies for type 2 diabetes inadequately address GLUT4 dysregulation and exhibit mechanistic or efficacy constraints:

  • Metformin: Suppresses hepatic gluconeogenesis via AMP-activated protein kinase activation but exhibits minimal direct effects on skeletal muscle GLUT4 translocation. Up to 35% of patients experience suboptimal glycemic control (HbA1c reduction ≤1.5%) [2].
  • Thiazolidinediones (e.g., rosiglitazone): Activate peroxisome proliferator-activated receptor gamma, enhancing GLUT4 transcription in adipocytes. However, they paradoxically reduce GLUT4 expression in skeletal muscle and cause weight gain (mean +3–5 kg) and fluid retention [2] [8].
  • Sulfonylureas: Stimulate insulin secretion from pancreatic β-cells but accelerate β-cell exhaustion and fail to ameliorate insulin resistance. Hypoglycemia risk exceeds 20% annually with intensive regimens [2].

Critically, no approved pharmacotherapy directly targets defective GLUT4 vesicular trafficking—the proximal defect in skeletal muscle glucose uptake. This therapeutic gap underscores the rationale for developing direct GLUT4 translocation activators.

Table 3: Pharmacotherapy Limitations in Targeting GLUT4

Drug ClassPrimary MechanismLimitations in GLUT4 Regulation
Biguanides (Metformin)AMP-activated protein kinase activationNo direct effect on GSV trafficking machinery
ThiazolidinedionesPPARγ agonism in adipocytes↓ Skeletal muscle GLUT4; ↑ adipogenesis & edema
SulfonylureasPancreatic KATP channel inhibitionNo effect on insulin resistance or GLUT4 dynamics
GLP-1 receptor agonists↑ Insulin secretion; ↓ glucagonIndirect & variable effects on muscle glucose uptake

GLUT4 activator 1 (Chemical name: (2Z)-3-[4-[[3-(2-Fluorophenoxy)propyl]amino]-2-sulfanylidene-1,3-thiazol-5-yl]-N-(2-methoxyethyl)prop-2-enamide; CAS: 2253733-37-6) emerges as a first-in-class compound addressing this gap. It directly activates GLUT4 translocation with half-maximal effective concentration (EC50) of 0.14 μM in adipocytes and skeletal muscle cells [1] [6] [9]. Unlike insulin-sensitizing agents, it bypasses proximal insulin signaling defects by directly mobilizing GSVs to the plasma membrane. In preclinical models, oral administration (3–30 mg/kg) significantly lowered blood glucose in diabetic mice, demonstrating proof-of-concept for pharmacologically targeting vesicular trafficking [1] [6]. Its molecular structure enables specific interaction with GLUT4 regulatory components, positioning it as a mechanistically novel therapeutic candidate.

Table 4: Molecular Profile of GLUT4 Activator 1

PropertyCharacterizationSignificance
Chemical formulaC₂₃H₂₁FN₄O₃SBalanced lipophilicity/hydrophilicity for oral bioavailability
Molecular weight452.50 g/molOptimal for membrane permeability
Primary targetGLUT4 vesicle translocation machineryDirect activation of GSV exocytosis
Potency (EC₅₀)0.14 μM in cellular assays100-fold more potent than basal insulin effects
Hypoglycemic efficacyDose-dependent glucose lowering in diabetic miceValidated in vivo proof-of-concept

Properties

Product Name

GLUT4 activator 1

IUPAC Name

2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28)

InChI Key

GWLCNGUGZNFYHI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.